molecular formula C17H17ClN2O5S B10977948 Methyl 4-carbamoyl-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-3-methylthiophene-2-carboxylate

Methyl 4-carbamoyl-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-3-methylthiophene-2-carboxylate

Cat. No.: B10977948
M. Wt: 396.8 g/mol
InChI Key: QANZKYHTZORBFV-UHFFFAOYSA-N
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Description

METHYL 4-(AMINOCARBONYL)-5-{[2-(4-CHLORO-2-METHYLPHENOXY)ACETYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a chlorinated phenoxy group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(AMINOCARBONYL)-5-{[2-(4-CHLORO-2-METHYLPHENOXY)ACETYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the chlorinated phenoxy group, and the addition of the aminocarbonyl and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(AMINOCARBONYL)-5-{[2-(4-CHLORO-2-METHYLPHENOXY)ACETYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 4-(AMINOCARBONYL)-5-{[2-(4-CHLORO-2-METHYLPHENOXY)ACETYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE has various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-(AMINOCARBONYL)-5-{[2-(4-CHLORO-2-METHYLPHENOXY)ACETYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and chlorinated phenoxy compounds, such as:

  • METHYL 4-((2-(4-CHLORO-2-METHYLPHENOXY)PROPANOYL)AMINO)BENZOATE
  • METHYL 2-((2-CHLORO-4-NITROBENZOYL)AMINO)BENZOATE
  • METHYL 2-((2-METHYLPHENOXY)ACETYL)AMINO)BENZOATE

Uniqueness

METHYL 4-(AMINOCARBONYL)-5-{[2-(4-CHLORO-2-METHYLPHENOXY)ACETYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17ClN2O5S

Molecular Weight

396.8 g/mol

IUPAC Name

methyl 4-carbamoyl-5-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C17H17ClN2O5S/c1-8-6-10(18)4-5-11(8)25-7-12(21)20-16-13(15(19)22)9(2)14(26-16)17(23)24-3/h4-6H,7H2,1-3H3,(H2,19,22)(H,20,21)

InChI Key

QANZKYHTZORBFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C(=C(S2)C(=O)OC)C)C(=O)N

Origin of Product

United States

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